Cas no 361477-87-4 (benzyl 2-{6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-ylsulfanyl}acetate)

Benzyl 2-{6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-ylsulfanyl}acetate is a specialized pyridine derivative featuring a dicyano-substituted core with an ethoxyphenyl group at the 4-position. The compound's structure includes a benzyl ester-linked thioacetate moiety, enhancing its reactivity in synthetic applications. Key advantages include its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks. The presence of multiple functional groups (amino, cyano, ethoxy, and thioether) allows for selective modifications, making it valuable in multi-step organic transformations. Its well-defined purity and stability under controlled conditions ensure consistent performance in research and industrial processes.
benzyl 2-{6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-ylsulfanyl}acetate structure
361477-87-4 structure
Product Name:benzyl 2-{6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-ylsulfanyl}acetate
CAS No:361477-87-4
MF:C24H20N4O3S
MW:444.505603790283
CID:5980714
PubChem ID:1929224
Update Time:2025-06-25

benzyl 2-{6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-ylsulfanyl}acetate Chemical and Physical Properties

Names and Identifiers

    • benzyl 2-{6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-ylsulfanyl}acetate
    • benzyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate
    • Acetic acid, 2-[[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)-2-pyridinyl]thio]-, phenylmethyl ester
    • benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate
    • SR-01000443177
    • AKOS022108740
    • SR-01000443177-1
    • BENZYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE
    • benzyl 2-[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanylacetate
    • HMS600F09
    • F0422-0075
    • 361477-87-4
    • ChemDiv1_004695
    • Inchi: 1S/C24H20N4O3S/c1-2-30-18-10-8-17(9-11-18)22-19(12-25)23(27)28-24(20(22)13-26)32-15-21(29)31-14-16-6-4-3-5-7-16/h3-11H,2,14-15H2,1H3,(H2,27,28)
    • InChI Key: DOWKXOPRMSABAL-UHFFFAOYSA-N
    • SMILES: C(OCC1=CC=CC=C1)(=O)CSC1=NC(N)=C(C#N)C(C2=CC=C(OCC)C=C2)=C1C#N

Computed Properties

  • Exact Mass: 444.12561169g/mol
  • Monoisotopic Mass: 444.12561169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 703
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 147Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • Boiling Point: 662.8±55.0 °C(Predicted)
  • pka: -2.71±0.50(Predicted)

benzyl 2-{6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-ylsulfanyl}acetate Pricemore >>

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Additional information on benzyl 2-{6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-ylsulfanyl}acetate

Comprehensive Overview of Benzyl 2-{6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-ylsulfanyl}acetate (CAS No. 361477-87-4)

Benzyl 2-{6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-ylsulfanyl}acetate (CAS No. 361477-87-4) is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. This compound features a unique pyridine core substituted with amino, cyano, and ethoxyphenyl groups, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular structure, characterized by the benzyl acetate moiety and dicyanopyridine scaffold, has attracted attention for applications in drug discovery and material science.

In recent years, the demand for highly functionalized pyridine derivatives like this compound has surged due to their role in developing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its sulfanylacetate group, which can enhance binding affinity in target proteins. The compound's 4-ethoxyphenyl substitution also contributes to improved solubility and metabolic stability, addressing common challenges in lead optimization.

The synthesis of CAS No. 361477-87-4 involves multi-step organic reactions, including nucleophilic aromatic substitution and esterification. Its purity and stability are critical for reproducibility in biological assays, prompting advancements in analytical techniques like HPLC and LC-MS for quality control. Environmental factors such as storage conditions (e.g., inert atmosphere, low temperature) are essential to maintain its integrity.

From an industrial perspective, this compound aligns with the growing trend of green chemistry and sustainable synthesis. Manufacturers are exploring catalytic methods to reduce waste generation during production. Its potential as a photoactive material in organic electronics is another emerging area of investigation, leveraging its electron-withdrawing cyano groups.

Frequently asked questions about benzyl 2-{6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-ylsulfanyl}acetate include its solubility profile (notably in DMSO and dichloromethane), handling precautions (non-hazardous under standard conditions), and commercial availability. Regulatory compliance varies by region, but it generally falls under non-restricted categories for research use.

In summary, CAS No. 361477-87-4 represents a promising building block for innovative applications. Its structural complexity and functional diversity make it valuable for interdisciplinary studies, from medicinal chemistry to advanced materials. Ongoing research continues to uncover new utilities, reinforcing its importance in modern scientific endeavors.

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